N'-(5-chlorothieno[3,2-b]pyridin-2-yl)sulfonyl-2,2-dimethylpropanehydrazide
Description
N'-(5-chlorothieno[3,2-b]pyridin-2-yl)sulfonyl-2,2-dimethylpropanehydrazide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a chlorothieno[3,2-b]pyridine core, a sulfonyl group, and a hydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N'-(5-chlorothieno[3,2-b]pyridin-2-yl)sulfonyl-2,2-dimethylpropanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S2/c1-12(2,3)11(17)15-16-21(18,19)10-6-7-8(20-10)4-5-9(13)14-7/h4-6,16H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJNJLHODALQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNS(=O)(=O)C1=CC2=C(S1)C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-(5-chlorothieno[3,2-b]pyridin-2-yl)sulfonyl-2,2-dimethylpropanehydrazide typically involves multiple steps, starting with the preparation of 5-chlorothieno[3,2-b]pyridine-2-sulfonyl chloride. This intermediate can be reacted with 2,2-dimethylpropanehydrazide under controlled conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Production of amines or hydrazides.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further research and development.
Biology: The biological applications of this compound are vast, including its potential use as a probe in biochemical assays or as a building block for bioactive molecules. Its interaction with biological targets can be studied to understand its effects on cellular processes.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial treatments.
Industry: Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N'-(5-chlorothieno[3,2-b]pyridin-2-yl)sulfonyl-2,2-dimethylpropanehydrazide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group and hydrazide moiety play crucial roles in binding to these targets, leading to downstream effects in biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-chlorothieno[3,2-b]pyridine-2-sulfonyl chloride
N-(5-chlorobenzo[b]thiophen-3-ylmethyl)-2-[6-chloro-oxo-3-(2-pyridin-2-yl)propanehydrazide
N: 2 -[(5-chlorothieno[3,2-b]pyridin-2-yl)sulfonyl]-N-ethylalaninamide
Uniqueness: N'-(5-chlorothieno[3,2-b]pyridin-2-yl)sulfonyl-2,2-dimethylpropanehydrazide stands out due to its specific structural features, which confer unique reactivity and potential applications compared to its similar counterparts. Its ability to undergo diverse chemical reactions and its potential biological and medical applications make it a valuable compound in scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
